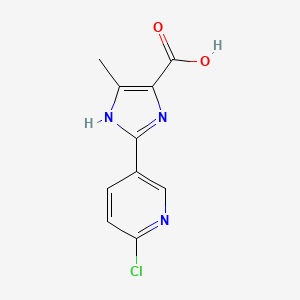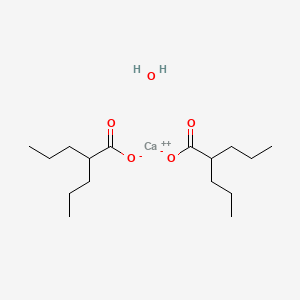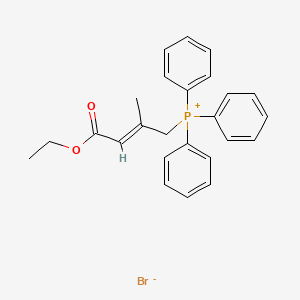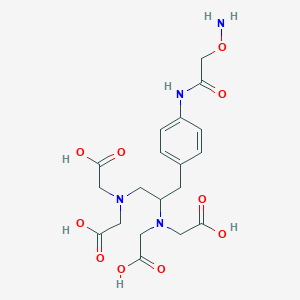
2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a chemical compound that features a chloropyridine moiety attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves the coupling of a chloropyridine derivative with an imidazole precursor. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to form carbon-carbon bonds between the chloropyridine and the imidazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-boronic acid: Shares the chloropyridine moiety but differs in the functional groups attached to the pyridine ring.
Nitenpyram: Contains a chloropyridine group and is used as an insecticide.
Thiacloprid: Another chloropyridine derivative used as an insecticide.
Uniqueness
2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is unique due to its combination of the chloropyridine and imidazole rings, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-5-8(10(15)16)14-9(13-5)6-2-3-7(11)12-4-6/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
KCFNDMVTLZFOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CN=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)
![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)




![Bis[2-aminophenyl]-amino](/img/structure/B12283546.png)
![1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12283553.png)
![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)


![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)
